2,3-Dihydro-1H-inden-2-ol benzenesulphonate

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Ability

2,3-Dihydro-1H-inden-2-ol benzenesulphonate (CAS 83732-69-8), systematically named 2,3-dihydro-1H-inden-2-yl benzenesulfonate or indan-2-yl benzenesulfonate, is a secondary benzylic sulfonate ester. It belongs to the indan-2-yl arenesulfonate class, characterised by an indane core bearing a benzenesulfonate leaving group at the 2-position.

Molecular Formula C15H14O3S
Molecular Weight 274.3 g/mol
CAS No. 83732-69-8
Cat. No. B12656219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-inden-2-ol benzenesulphonate
CAS83732-69-8
Molecular FormulaC15H14O3S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)OS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H14O3S/c16-19(17,15-8-2-1-3-9-15)18-14-10-12-6-4-5-7-13(12)11-14/h1-9,14H,10-11H2
InChIKeyFDWHEOIFRUVCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-inden-2-ol Benzenesulphonate (CAS 83732-69-8) – A Defined Sulfonate Ester for Mechanistic and Synthetic Selection


2,3-Dihydro-1H-inden-2-ol benzenesulphonate (CAS 83732-69-8), systematically named 2,3-dihydro-1H-inden-2-yl benzenesulfonate or indan-2-yl benzenesulfonate, is a secondary benzylic sulfonate ester [1]. It belongs to the indan-2-yl arenesulfonate class, characterised by an indane core bearing a benzenesulfonate leaving group at the 2-position [1]. This compound serves as a well-defined model substrate for mechanistic solvolysis and nucleophilic substitution studies, and as a synthetic intermediate where the balance between leaving-group ability and stability is critical [2].

Why Indiscriminate Sulfonate Ester Interchange Risks Synthetic and Analytical Outcomes – The Case of CAS 83732-69-8


Indan-2-yl sulfonate esters are not interchangeable surrogates. Systematic kinetic studies demonstrate that the identity of the sulfonate leaving group (benzenesulfonate vs. p-toluenesulfonate vs. methanesulfonate) governs both the absolute solvolysis rate and the sensitivity of the reaction to solvent ionising power and nucleophilicity [1]. For instance, the indan-2-yl benzenesulfonate (Z=H) exhibits a discrete reactivity window that is up to 22-fold slower than the p-nitrobenzenesulfonate analogue and up to 4.7-fold faster than the p-methylbenzenesulfonate (tosylate) analogue under identical conditions (50% EtOH, 45.0 °C) [1]. Substituting one sulfonate for another without accounting for these quantified rate differences can lead to incomplete conversion, altered selectivity, or compromised mechanistic interpretation in both research and industrial process settings.

Quantitative Differentiation of 2,3-Dihydro-1H-inden-2-ol Benzenesulphonate (CAS 83732-69-8) Against Closest Analogs


Solvolysis Rate Constants in 50% Ethanol at 45.0 °C – Head-to-Head Kinetic Comparison

The unsubstituted indan-2-yl benzenesulfonate (target compound, Z=H) displays a solvolysis rate constant (k × 10⁵ s⁻¹) of 6.52 in 50% v/v aqueous ethanol at 45.0 °C, measured by conductometric methods [1]. This places the benzenesulfonate leaving group between the slower p-methylbenzenesulfonate (tosylate, k = 3.96) and the faster p-chlorobenzenesulfonate (k = 20.5) and p-nitrobenzenesulfonate (k = 162.6) [1]. The 1.65-fold rate enhancement over the tosylate analogue, and the 24.9-fold retardation relative to the p-nitro analogue, are derived from differences in the Hammett σ values of the sulfonate substituent (σₚ‑H = 0; σₚ‑Me = –0.170; σₚ‑NO₂ = 0.778) [1].

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Ability

Melting Point Differentiation for Solid-State Handling and Purification

Indan-2-yl benzenesulfonate exhibits a melting point of 90.2 °C, determined experimentally [1]. In contrast, the structurally analogous indan-2-yl p-toluenesulfonate (tosylate) melts significantly higher, at 118–121 °C . The benzenesulfonate ester therefore remains crystalline at ambient temperature yet melts at a temperature almost 30 °C lower, facilitating melt-based purification or formulation steps without the need for elevated thermal budgets required by the tosylate.

Solid-State Characterisation Purification Criterion Process Chemistry

Lipophilicity (LogP) and Partitioning Behaviour – Solubility-Driven Application Selection

The computed partition coefficient (XLogP3-AA) of 2,3-dihydro-1H-inden-2-yl benzenesulfonate is 3.3 [1]. This contrasts with a LogP of ~3.6–4.0 for the p-toluenesulfonate analogue and a substantially lower LogP of 1.75 for the methanesulfonate analogue . The benzenesulfonate therefore occupies an intermediate lipophilicity range that balances organic-phase extractability with aqueous work-up compatibility—more water-compatible than the tosylate yet more efficiently extracted into organic solvents than the mesylate.

Lipophilicity LogP Extraction Efficiency

Boiling Point and Volatility Profile – Distillation and Drying Process Compatibility

The predicted boiling point of 2,3-dihydro-1H-inden-2-yl benzenesulfonate is 430.7 ± 34.0 °C at 760 mmHg . The methanesulfonate analogue boils at a considerably lower temperature of 384.1 ± 32.0 °C , while the p-toluenesulfonate analogue boils at 447.1 ± 34.0 °C . The benzenesulfonate's intermediate volatility places it in a thermal window where vacuum drying at moderate temperatures (e.g., 40–60 °C) removes residual solvents without risk of evaporative product loss, a concern with the more volatile mesylate.

Thermal Properties Boiling Point Process Engineering

SN2 Mechanistic Fidelity – Established Transition-State Structure for Predictive Synthetic Use

Extended Grunwald–Winstein analysis of indan-2-yl benzenesulfonates confirms a bimolecular SN2 mechanism with solvent participation in both bond-making and bond-breaking [1]. For the benzenesulfonate (Z=H), the sensitivity to solvent ionising power (m = 0.39–0.46) and solvent nucleophilicity (l = 0.32–0.41) are intermediate within the arenesulfonate series, reflecting a balanced transition state [1]. By contrast, the tetramethylindan-2-yl benzenesulfonate system undergoes competing aryl-participation pathways (kΔ), and the 1,1-dimethylindan-1-yl chloride system solvolyses via a limiting SN1 (kc) mechanism [1]. The indan-2-yl benzenesulfonate is thus structurally validated to proceed overwhelmingly through a single, well-characterised SN2 pathway.

Reaction Mechanism SN2 Solvolysis Cross-Interaction Constants

Validated Application Scenarios for 2,3-Dihydro-1H-inden-2-ol Benzenesulphonate (CAS 83732-69-8)


Mechanistic Probe for SN2 Solvolysis and Nucleophilic Substitution Studies

The compound is an experimentally validated model substrate for quantitative physical-organic investigations. Its clean SN2 mechanism, intermediate leaving-group ability, and well-characterised cross-interaction constants (ρYZ = 0.16–0.32) make it the benchmark arenesulfonate for calibrating solvent nucleophilicity scales and for probing three-body coupling effects in nucleophilic substitution reactions [1][2].

Intermediate-Leaving-Group Synthon in Multi-Step Organic Synthesis

When a sulfonate ester leaving group is required that is more reactive than tosylate but more stable and easier to handle than nosylate, the benzenesulfonate ester offers a kinetically validated middle ground [1]. The kinetic data (k = 6.52 × 10⁻⁵ s⁻¹ in 50% EtOH, 45 °C) allows process chemists to model conversion times and select solvent systems that tune reactivity predictably [1].

Crystalline Intermediate with Amenable Thermal Profile for Scale-Up

With a melting point of 90.2 °C—significantly lower than the p-toluenesulfonate analogue (118–121 °C) [1]—the compound can be melted for liquid-transfer operations at moderate temperatures below 100 °C. Its boiling point of ~431 °C ensures negligible evaporative loss during vacuum drying at 40–60 °C, a property confirmed by the substantial 46.6 °C boiling-point advantage over the more volatile methanesulfonate ester .

Phase-Transfer and Extraction-Optimised Building Block

The intermediate LogP of 3.3 positions this benzenesulfonate for efficient extraction into common organic solvents (EtOAc, DCM, MTBE) while retaining sufficient polarity for aqueous washes [3]. This reduces emulsion tendencies relative to the more lipophilic tosylate (LogP 3.6–4.0) and improves organic-phase recovery relative to the mesylate (LogP 1.75), directly benefiting work-up procedures in both discovery and process chemistry [3].

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